molecular formula C14H28O6 B588513 Octyl D-Galactofuranoside CAS No. 202403-49-4

Octyl D-Galactofuranoside

Cat. No. B588513
CAS RN: 202403-49-4
M. Wt: 292.372
InChI Key: VZLNXIZRQPJOEU-DHUKMVCYSA-N
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Description

Octyl D-Galactofuranoside is a paramount chemical compound extensively employed in the biomedical sector. It exhibits remarkable potential as a surfactant and emulsifier in diverse drug formulations and research scenarios . It was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .


Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside involves the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity . In order to optimize the mycobacteriostatic activity, 16 new alkyl furanosides were synthesized . They all present the pending alkyl chain in a 1,2-trans configuration relative to the sugar ring . Three families were studied that differ by a substituent on the primary position of the galactofuranose ring, the series, or the pending alkyl chain .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Octyl D-Galactofuranoside molecule . It contains a total of 48 bonds; 20 non-H bonds, 10 rotatable bonds, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

The chemical reactions involving Octyl D-Galactofuranoside are crucial in its role as a bacteriostatic agent. The simple Octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis . The reactions involve the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside are crucial in its various applications. The thermotropic data of octyl β-d-galactofuranoside were Cryst 67.1 °C SmecticA* 106.4 °C Iso Liq, Cryst 72.3 °C SmecticA* 116.3 °C Iso Liq, Cryst 96.0 °C SmecticA* 128 .

Scientific Research Applications

Mycobacteriostatic Agent in Tuberculosis Research

Octyl D-Galactofuranoside has been identified as a potent mycobacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. The compound’s mechanism of action was studied using STD NMR on whole cells, highlighting the importance of the alkyl chain and the potential for modulation on the furanosyl entity . This research opens avenues for developing new treatments for tuberculosis, particularly in optimizing the mycobacteriostatic activity through structural modifications of the galactofuranoside.

Immunomodulatory Drug for Leishmaniasis

In the fight against Leishmania donovani infection, Octyl D-Galactofuranoside demonstrated immunomodulatory properties . It was assessed both in vitro and in vivo for its immunostimulating and leishmanicidal properties. The compound, especially in liposomal formulation, significantly reduced parasite proliferation and enhanced the Th1 immune response, which is crucial for healing and preventing relapses in visceral leishmaniasis . This suggests its potential as an adjuvant in combination with current anti-parasitic drugs.

Antitubercular Agent in Biodegradable Material Research

The surfactant properties of Octyl D-Galactofuranoside have been utilized in the development of biodegradable polymeric materials . Specifically, it was incorporated into biodegradable films during hot mixing, showing promise as an antitubercular agent. The films containing the compound displayed crystalline structures on their surface, indicating its potential for medical applications in controlled drug release .

Future Directions

The future directions for Octyl D-Galactofuranoside involve its potential use in biomedical applications. It could be tested as an adjuvant in combination with current anti-parasitic drugs, to restore an efficient immune response against infection in a model of immunosuppressed mice . Furthermore, its biophysical properties are crucial for the design of innovative drug delivery systems .

properties

IUPAC Name

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNXIZRQPJOEU-DHUKMVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858243
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(1,2-Dihydroxyethyl)-5-octoxyoxolane-3,4-diol

CAS RN

202403-49-4
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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